molecular formula C8H4F4N2 B1605908 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 3671-47-4

6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B1605908
CAS No.: 3671-47-4
M. Wt: 204.12 g/mol
InChI Key: ZZRMDPMUZKDLTO-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated heterocyclic aromatic compound with the molecular formula C₈H₄F₄N₂ and a molecular weight of 204.13 grams per mole. The compound is characterized by a fused bicyclic structure comprising a benzene ring fused to an imidazole ring, with specific fluorine substitutions that significantly modify its chemical and physical properties. The Chemical Abstracts Service registry number for this compound is 1026772-05-4, providing a unique identifier for chemical databases and research applications. The compound belongs to the broader class of benzimidazole derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules.

The structural architecture of 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole features a fluorine atom positioned at the 6-position of the benzene ring and a trifluoromethyl group attached to the 2-position of the imidazole ring. This specific substitution pattern creates a highly electronegative molecular environment that influences both the electronic distribution and the conformational preferences of the molecule. The presence of four fluorine atoms within a relatively small molecular framework results in significant dipole moments and unique intermolecular interaction patterns that distinguish this compound from other benzimidazole derivatives.

Table 1: Chemical Identifiers and Basic Properties

Property Value
Molecular Formula C₈H₄F₄N₂
Molecular Weight 204.13 g/mol
Chemical Abstracts Service Number 1026772-05-4
Melting Point 360.15 Kelvin (87°C)
Classification Fluorinated benzimidazole derivative
Structural Type Heterocyclic aromatic compound

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that clearly identify the positions and types of substituents. The compound exhibits characteristics typical of both benzimidazole derivatives and fluorinated organic molecules, positioning it at the intersection of heterocyclic chemistry and organofluorine chemistry. The unique combination of fluorine and trifluoromethyl substituents creates a molecular environment that enhances stability against metabolic degradation while improving solubility characteristics in organic solvents.

Historical Development of Fluorinated Benzimidazole Research

The historical development of fluorinated benzimidazole research traces its origins to the broader discovery and investigation of benzimidazole compounds in the mid-20th century. Benzimidazole itself was first discovered during research on vitamin B₁₂, where the benzimidazole nucleus was identified as a stable platform for drug development. The recognition of benzimidazole as a privileged scaffold led to extensive research efforts aimed at modifying and functionalizing this core structure to enhance biological activity and pharmacological properties.

The systematic investigation of fluorinated benzimidazole derivatives began gaining momentum in the 1960s and 1970s as researchers recognized the unique properties imparted by fluorine substitution. In 1965, Burton and colleagues reported that 2-trifluoromethyl benzimidazoles demonstrated potent activity as decouplers of oxidative phosphorylation in mitochondria and exhibited inhibitory effects on photosynthesis processes. This landmark discovery highlighted the potential of trifluoromethyl-substituted benzimidazoles as biologically active compounds and established the foundation for subsequent research into fluorinated derivatives.

The development of synthetic methodologies for preparing fluorinated benzimidazoles has evolved significantly over the decades. Early synthetic approaches relied on traditional condensation reactions between substituted o-phenylenediamines and fluorinated carboxylic acid derivatives. However, modern synthetic strategies have embraced more sophisticated approaches, including the use of trifluoroacetonitrile as a direct source of trifluoromethyl groups. Recent methodological advances have demonstrated that condensation reactions between diamines and in situ generated trifluoroacetonitrile can yield 2-trifluoromethyl benzimidazoles in good to excellent yields through nucleophilic addition followed by intramolecular cyclization.

Table 2: Historical Milestones in Fluorinated Benzimidazole Research

Year Development Significance
1944 Benzimidazole discovery during vitamin B₁₂ research Established benzimidazole as privileged scaffold
1965 Burton et al. report on 2-trifluoromethyl benzimidazoles First demonstration of biological activity
1970s Systematic structure-activity relationship studies Foundation for rational design approaches
2020s Advanced synthetic methodologies Efficient preparation of complex derivatives

The contemporary era of fluorinated benzimidazole research has been characterized by sophisticated structure-activity relationship studies that have elucidated the specific contributions of fluorine substituents to biological activity. These investigations have revealed that fluorine atoms can significantly enhance antimicrobial properties, with fluoro-substituted compounds demonstrating superior antibacterial and antifungal activities compared to their unsubstituted counterparts. The strategic placement of fluorine atoms has been shown to influence binding affinities and selectivity profiles, making fluorinated benzimidazoles attractive candidates for drug discovery programs.

Significance in Heterocyclic Chemistry

The significance of 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole in heterocyclic chemistry extends far beyond its individual molecular properties to encompass its role as a representative example of how strategic fluorination can enhance the characteristics of heterocyclic scaffolds. Benzimidazole derivatives have established themselves as fundamental building blocks in medicinal chemistry, appearing in numerous therapeutic agents ranging from proton pump inhibitors to anthelmintic drugs. The incorporation of fluorine atoms into these structures represents a sophisticated approach to fine-tuning molecular properties and enhancing biological performance.

The unique electronic properties imparted by fluorine substitution in benzimidazole derivatives have profound implications for heterocyclic chemistry research. Fluorine atoms are highly electronegative and can significantly alter the electron density distribution within aromatic systems, affecting both reactivity patterns and intermolecular interactions. In the case of 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole, the presence of four fluorine atoms creates a highly polarized molecular environment that influences hydrogen bonding capabilities, π-π stacking interactions, and coordination chemistry behavior.

The synthetic accessibility of fluorinated benzimidazole derivatives has made them valuable templates for exploring structure-activity relationships in heterocyclic chemistry. Modern synthetic methodologies allow for the preparation of diverse fluorinated benzimidazole libraries, enabling systematic investigation of how different fluorine substitution patterns affect molecular properties and biological activities. These synthetic advances have facilitated the development of compounds with enhanced metabolic stability, improved bioavailability, and increased target selectivity compared to non-fluorinated analogs.

Fluorinated benzimidazoles also serve as important intermediates in the synthesis of more complex heterocyclic systems. The reactive sites present in these compounds can undergo various chemical transformations, including nucleophilic substitution reactions, metal-catalyzed coupling reactions, and cyclization processes that lead to polycyclic architectures. The electronic effects of fluorine substituents can be leveraged to control regioselectivity and stereoselectivity in these transformations, making fluorinated benzimidazoles valuable synthetic building blocks.

Table 3: Significance of Fluorination in Benzimidazole Chemistry

Aspect Impact of Fluorination
Electronic Properties Enhanced electron withdrawal and polarization
Metabolic Stability Increased resistance to enzymatic degradation
Lipophilicity Improved membrane permeability
Binding Affinity Enhanced protein-ligand interactions
Synthetic Utility Versatile building blocks for complex structures

The role of 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole as a model compound for understanding fluorine effects in heterocyclic systems cannot be overstated. This compound exemplifies how multiple fluorine substituents can work synergistically to create molecules with properties that are distinctly different from their non-fluorinated counterparts. The combination of a single fluorine atom and a trifluoromethyl group provides researchers with insights into how different types of fluorine substitution patterns can be optimized for specific applications.

Research Objectives and Contemporary Relevance

The research objectives surrounding 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole reflect the broader goals of modern fluorine chemistry and heterocyclic drug discovery. Contemporary research efforts are focused on understanding how the unique combination of fluorine and trifluoromethyl substituents in this compound can be leveraged to develop new materials and therapeutic agents with enhanced properties. The strategic positioning of these fluorine-containing groups creates opportunities for novel intermolecular interactions that can be exploited in various application domains.

One of the primary research objectives involves elucidating the structure-activity relationships that govern the biological activities of fluorinated benzimidazole derivatives. Recent studies have demonstrated that fluorinated benzimidazoles exhibit significant antimicrobial properties, with some derivatives showing potent activity against methicillin-resistant Staphylococcus aureus and other challenging pathogens. Understanding how the specific substitution pattern in 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole contributes to these activities is essential for rational drug design efforts.

Contemporary relevance of this compound is particularly evident in the context of developing new antimicrobial agents to address the growing challenge of antibiotic resistance. Fluorinated benzimidazole derivatives have shown promise as antibacterial and antifungal agents, with research indicating that the presence of fluorine atoms can enhance activity against resistant bacterial strains. The unique electronic properties of 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole make it a valuable template for designing compounds that can overcome existing resistance mechanisms.

Materials science applications represent another important area of contemporary research interest. The unique physicochemical properties of fluorinated benzimidazoles, including their enhanced thermal stability and distinctive electronic characteristics, make them attractive candidates for use in advanced materials applications. Research objectives in this domain focus on understanding how these compounds can be incorporated into polymeric materials, electronic devices, and catalytic systems to improve performance characteristics.

Table 4: Contemporary Research Directions and Objectives

Research Area Specific Objectives Expected Outcomes
Antimicrobial Development Structure-activity relationship elucidation Novel therapeutic agents
Materials Science Property optimization for applications Advanced functional materials
Synthetic Methodology Efficient preparation routes Improved accessibility
Mechanistic Studies Understanding of fluorine effects Rational design principles

The investigation of 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole also contributes to fundamental understanding of how fluorine substituents influence molecular recognition processes. The compound serves as a model system for studying how fluorinated heterocycles interact with biological targets, including enzymes, receptors, and nucleic acids. These studies provide valuable insights that can be applied to the design of more selective and potent bioactive compounds.

Future research directions are likely to focus on exploiting the unique properties of this compound for developing new classes of therapeutics and materials. The combination of computational modeling, synthetic chemistry, and biological evaluation provides a powerful platform for advancing our understanding of fluorinated benzimidazole chemistry. As research continues to reveal the full potential of compounds like 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole, their impact on chemistry and related fields is expected to grow significantly.

Properties

IUPAC Name

6-fluoro-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRMDPMUZKDLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190169
Record name Benzimidazole, 5-fluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3671-47-4
Record name Benzimidazole, 5-fluoro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 5-fluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Substituted o-Phenylenediamines with Trifluoromethyl Precursors

A common synthetic approach involves reacting 4-fluoro-1,2-phenylenediamine derivatives with trifluoromethyl-substituted aldehydes or carboxylic acid derivatives under acidic or dehydrating conditions to form the benzimidazole ring.

  • Key reaction : Condensation of 4-fluoro-1,2-phenylenediamine with trifluoroacetaldehyde derivatives or trifluoroacetyl compounds, followed by cyclodehydration.

  • Typical conditions : Heating in solvents such as acetic acid or polyphosphoric acid, sometimes with catalysts or dehydrating agents, at temperatures ranging from room temperature to reflux.

  • Yields : Moderate to good, often between 40% and 70%, depending on substituents and reaction optimization.

Halogenation and Functional Group Transformation

In some synthetic routes, the benzimidazole core is first assembled without the fluorine substituent, followed by selective halogenation at the 6-position using electrophilic fluorinating agents.

  • Selective fluorination : Using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce the fluorine atom at the 6-position.

  • Advantages : Allows for late-stage functionalization, which can improve overall synthetic flexibility.

Detailed Preparation Method from Patent WO2011099832A2

The patent WO2011099832A2 provides an extensive methodology for synthesizing various benzimidazole derivatives, including 6-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole and related compounds. The key steps relevant to the target compound are summarized below:

Cyclization Reaction

  • The diamine is reacted with trifluoromethyl-substituted aldehydes in solvents such as acetic acid or tetrahydrofuran under reflux or elevated temperatures.

  • Reaction times vary from a few hours up to 24 hours, depending on conditions.

  • Cyclodehydration facilitates ring closure to form the benzimidazole core.

Purification and Isolation

  • The crude product is typically purified by recrystallization or chromatography.

  • Yields reported range from 40% to 70%.

  • The product can be isolated as the free base or converted into pharmaceutically acceptable salts.

Example Synthesis (Simplified)

Step Reagents & Conditions Outcome
1. 4-Fluoro-1,2-phenylenediamine + trifluoroacetaldehyde Condensation
2. Heating in acetic acid, reflux for 12-24 h Cyclization to benzimidazole
3. Work-up: neutralization, extraction Crude product
4. Purification by recrystallization or chromatography Pure 6-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole

Alternative Synthetic Routes and Intermediates

The patent and related literature describe multiple reaction schemes involving intermediates such as benzimidazole-5-carboxylic acids, amides, and substituted diamines. Some key intermediates and reaction steps include:

Data Table: Representative Yields and Conditions from Patent Examples

Compound/Step Description Reagents/Conditions Yield (%) Notes
Cyclization of 4-fluoro-1,2-phenylenediamine with trifluoroacetaldehyde Acetic acid, reflux, 12-24 h 40-70 Formation of benzimidazole core
Amide coupling using HBTU and DIPEA in DMF Room temp, 16 h 24-64 For related benzimidazole carboxamide derivatives
Fluorination at 6-position NFSI or Selectfluor, mild conditions Variable Late-stage fluorination

Additional Notes on Preparation and Formulation

  • Stock solution preparation : For biological or formulation studies, 6-(trifluoromethyl)-1H-benzo[d]imidazole stock solutions can be prepared at various molarities using solvents such as DMSO, PEG300, Tween 80, and water with careful stepwise mixing to ensure clarity and solubility.

  • Pharmaceutical salts : The compound can be converted into pharmaceutically acceptable salts by reaction with inorganic or organic acids (e.g., hydrochloric acid, methanesulfonic acid) to improve solubility and stability.

Chemical Reactions Analysis

Reaction of 4-Fluoro-ortho-phenylenediamine with 2,4-Pentandione

A common approach utilizes 4-fluoro-ortho-phenylenediamine and 2,4-pentandione in ethanol with HCl . The reaction is refluxed and stirred overnight, yielding the target compound with a 51% yield . This method leverages the diamine’s nucleophilic amine groups to form the benzimidazole ring via cyclization .

Alternative Conditions with Acetic Acid and Iron

Another protocol employs acetic acid and iron (Fe) as a reducing agent. For example, refluxing 4-fluoro-2-nitrophenyl-N-acetamide with Fe in acetic acid followed by ethyl acetate extraction yields the compound with 80.4% yield . This suggests that iron-mediated reductions enhance reaction efficiency.

Methanol-Promoted Cyclization

A third method involves methanol as a solvent, where 4-fluoro-ortho-phenylenediamine reacts with 2,2,2-trifluoroacetaldehyde at 60°C for 12 hours. This approach achieves high purity and avoids complex side reactions .

Key Reaction Conditions and Yields

The following table summarizes critical reaction parameters and outcomes:

Reaction Components Conditions Yield Source
4-fluoro-ortho-phenylenediamine + 2,4-pentandioneEthanol, HCl, reflux, overnight stir51%
4-fluoro-2-nitrophenyl-N-acetamide + FeAcetic acid, reflux, ethyl acetate extraction80.4%
4-fluoro-ortho-phenylenediamine + 2,2,2-trifluoroacetaldehydeMethanol, 60°C, 12 hHigh purity

Substituent Effects

The 6-fluoro and 2-(trifluoromethyl) groups play critical roles:

  • Fluorine : Enhances lipophilicity and electronic effects, improving binding to targets like bacterial PqsR receptors .

  • Trifluoromethyl : Contributes to hydrophobic interactions and metabolic stability .

Synthetic Challenges

  • Side Reactions : Acylation and formylation attempts often result in by-products or incomplete conversion, necessitating optimized conditions .

  • Catalyst Sensitivity : Reactions involving sodium hydride or n-butyllithium require strict temperature control (e.g., −78°C) to avoid decomposition .

Comparative Analysis of Benzimidazole Derivatives

A comparison of structurally similar compounds highlights synthetic flexibility:

Compound Key Substituents Synthesis Method Yield Biological Activity
6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazoleFluoro, trifluoromethyl4-fluoro-ortho-phenylenediamine + ketone51% PqsR antagonist
5,6-Dichloro-2-(trifluoromethyl)-1H-benzo[d]imidazoleChloro, trifluoromethylIron-mediated reduction 80.4% Not reported
6-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazoleMethyl, trifluoromethylMethanol, 60°C 96% Not reported

This compound’s synthesis underscores the importance of substituent positioning and reaction optimization in achieving both structural and functional goals.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Numerous studies have highlighted the potential of 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole as an anticancer agent. Research indicates that compounds within this class can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells .

Mechanism of Action : The anticancer properties are attributed to their ability to interact with specific molecular targets, such as transient receptor potential vanilloid-1 and various kinases involved in cell proliferation pathways. These interactions can lead to modulation of apoptotic pathways and inhibition of cancer cell migration .

Materials Science

Development of Advanced Materials : The unique properties of fluorinated benzimidazoles make them valuable in materials science. They are being investigated for their use in creating materials with enhanced thermal stability and chemical resistance. This is particularly relevant for applications requiring durable coatings or components that can withstand harsh environments.

Diagnostic Agents

Amyloid Aggregation Studies : Some derivatives of 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole are being explored as potential diagnostic agents for diseases associated with amyloid aggregation, such as Alzheimer's disease. Their ability to bind to amyloid fibrils may facilitate the development of imaging agents for early diagnosis.

Comparative Analysis with Related Compounds

Compound NameUnique Features
2-Fluoro-1H-benzo[d]imidazoleLacks the trifluoromethyl group; generally exhibits lower stability and biological activity.
2-(Trifluoromethyl)-1H-benzo[d]imidazoleContains the trifluoromethyl group but not the fluorine atom at position 6; different reactivity.
4,5-DifluoroimidazolesSimilar fluorination but with different positioning; varying biological effects compared to 6-fluoro derivatives.

The presence of both fluorine and trifluoromethyl groups in 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole distinguishes it from other benzimidazole derivatives, enhancing its stability and efficacy in biological applications.

Case Study 1: Anticancer Efficacy

In a preclinical study, a derivative of 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole demonstrated significant inhibition of tumor growth in mouse models bearing glioblastoma. The compound was administered at varying doses, showing a dose-dependent response in tumor suppression .

Case Study 2: Material Properties

Research focused on synthesizing polymers incorporating 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole has shown promising results in enhancing thermal stability. These polymers exhibited superior performance under high-temperature conditions compared to their non-fluorinated counterparts.

Case Study 3: Diagnostic Applications

A recent study evaluated the binding affinity of synthesized derivatives to amyloid fibrils, demonstrating potential for use as imaging agents in Alzheimer's diagnostics. The results indicated that these compounds could selectively bind to amyloid aggregates, paving the way for further development in diagnostic imaging techniques .

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding . The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

The compound’s structural analogs differ in substituent positions and types, significantly affecting their physical and chemical properties. Key examples include:

Table 1: Substituent and Physical Property Comparison
Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (19F NMR δ)
6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole 2-CF₃, 6-F Not reported - Not available
2-(Trifluoromethyl)-1H-benzo[d]imidazole (3i) 2-CF₃ 209–211 80 -
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole (3j) 1-CH₃, 2-CF₃ Not reported 68 -66.6 (CF₃)
2-Chloro-6-fluoro-1H-benzo[d]imidazole 2-Cl, 6-F Not reported - Not available
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 2-(4-F-C₆H₄) Not reported - Fluorophenyl-specific shifts

Notes:

  • Melting Points : The 2-CF₃ analog (3i) melts at 209–211°C, while fluorinated derivatives (e.g., 5m in ) exhibit higher melting points (210–215°C), suggesting increased crystallinity with polar substituents .
  • Spectral Data : The -CF₃ group in 3j shows a 19F NMR signal at δ -66.6, typical for trifluoromethyl groups in aromatic systems . The 6-F substituent in the target compound would likely resonate at δ -110 to -120 (based on aryl-F trends), though exact data is absent in the evidence.

Electronic and Steric Effects

  • The 6-F substituent further withdraws electron density, polarizing the aromatic system .
  • Steric Considerations : Bulky substituents (e.g., imidazo[1,5-a]pyridin-1-yl in 5m, ) reduce solubility but improve target specificity. The compact -CF₃ group in the target compound balances steric hindrance and lipophilicity .

Key Research Findings

Synthetic Efficiency : Trifluoroacetic acid-mediated cyclization () is superior for 2-CF₃ derivatives (80% yield) compared to copper-mediated methods (68% yield) .

Biological Optimization : Combining -CF₃ and -F substituents may synergistically enhance metabolic stability and target affinity, as seen in fluorinated anticancer agents .

Positional Isomerism : Moving the -CF₃ group from position 2 (target compound) to 6 (e.g., 7b in ) alters electronic distribution and bioactivity, underscoring the importance of substitution patterns .

Biological Activity

6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Target Interactions
Benzimidazole derivatives, including 6-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole, interact with various biological targets, influencing multiple signaling pathways. Notably, these compounds have been shown to affect:

  • Transient Receptor Potential Vanilloid-1 (TRPV1) : Involved in pain perception.
  • Cannabinoid Receptors : Modulating pain and inflammation.
  • Bradykinin Receptors : Affecting vascular permeability and pain.
  • Cytokines and Enzymes : Such as 5-lipoxygenase and cyclooxygenase, which are critical in inflammatory responses.

These interactions suggest that the compound may possess anti-inflammatory and analgesic properties.

Anticancer Properties

Research indicates that 6-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole exhibits significant anticancer activity. Studies have demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The compound's mechanism involves inducing apoptosis and inhibiting tumor growth in vivo.

Cell LineIC50 Value (µM)Effect
MCF-725.72 ± 3.95Apoptosis induction
U8745.2 ± 13.0Cytotoxicity observed

In a study involving tumor-bearing mice, treatment with the compound resulted in suppressed tumor growth, highlighting its potential as an anticancer agent .

Antiviral Activity

The compound has also shown promise as an antiviral agent. It was evaluated for its ability to inhibit viral replication through mechanisms such as:

  • Inhibition of Viral Enzymes : Compounds similar to 6-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole have displayed activity against enzymes crucial for viral replication.
  • Cell Culture Studies : Demonstrated effectiveness against viruses like herpes simplex virus type 1 (HSV-1), showcasing a reduction in plaque formation .

Pharmacokinetics

The presence of fluorine atoms in the structure of this benzimidazole derivative enhances its biological activity compared to non-fluorinated counterparts. The fluorinated groups improve the compound's lipophilicity and stability, potentially increasing its bioavailability and therapeutic efficacy.

Case Studies

Several studies have focused on the synthesis and evaluation of benzimidazole derivatives for their biological activities:

  • Synthesis and Evaluation : A series of novel compounds based on the benzimidazole framework were synthesized and tested for their anti-proliferative activities against various cancer cell lines. Compounds with specific substitutions showed enhanced activity, indicating structure-activity relationships (SAR) that could guide future drug design .
  • Clinical Trials : Early-phase clinical trials involving related compounds have been conducted to assess safety and efficacy in solid tumors. These studies follow established protocols to evaluate dose-response relationships and therapeutic outcomes .

Q & A

Q. What are the common synthetic routes for 6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted o-phenylenediamines and fluorinated aldehydes or ketones. For example, microwave-assisted synthesis (80°C, 24 hours in ethanol) improves regioselectivity and reduces side products compared to conventional heating . Catalysts like nano-SiO₂ enhance reaction efficiency and yield, as shown in benzimidazole syntheses with antimicrobial applications . Post-synthesis purification via recrystallization (ethanol/water mixtures) is critical for isolating high-purity products .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.04–7.40 ppm for aromatic protons, δ 120–140 ppm for CF₃ groups) confirm substituent positions and tautomeric forms .
  • IR spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~1350 cm⁻¹ (C-F vibrations) validate the benzimidazole core and fluorinated groups .
  • HRMS : Exact mass determination (e.g., molecular ion [M+H]⁺ at m/z 244.16) ensures structural integrity .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial studies highlight its role as a scaffold for kinase inhibitors (e.g., EGFR) and antimicrobial agents. For example, derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit enhanced activity against S. aureus and S. typhi via membrane disruption . In vitro cytotoxicity assays (MTT or resazurin-based) are recommended for evaluating IC₅₀ values, with careful control of solvent/DMSO concentrations to avoid false positives .

Advanced Research Questions

Q. How do substituent variations at the benzimidazole core influence biological activity and binding affinity?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., -CF₃, -F) : Improve metabolic stability and target binding (e.g., TRPV1 antagonism with IC₅₀ = 4.6 nM) by enhancing hydrophobic interactions .
  • Positional effects : Fluorine at the 6-position increases solubility and reduces off-target effects compared to 5-substituted analogs, as shown in molecular docking studies with EGFR .
  • SAR studies : Use combinatorial libraries (e.g., 2-phenyl-1H-benzo[d]imidazole derivatives) to map substituent-activity relationships. For example, bulky aryl groups at R2 reduce cytotoxicity but improve selectivity .

Q. How can computational methods optimize the design of derivatives for specific therapeutic targets?

  • Methodological Answer :
  • DFT calculations : B3LYP/6-31G* optimizations predict electronic properties (e.g., HOMO-LUMO gaps) and tautomeric stability .
  • Molecular docking (AutoDock/Vina) : Simulate binding to targets like TRPV1 or EGFR. For instance, trifluoromethyl-vinyl tails in mavatrep (compound 4) show strong van der Waals interactions in the capsaicin-binding pocket .
  • ADMET prediction (SwissADME) : Assess logP (optimal ~2–3), CYP450 inhibition, and blood-brain barrier permeability early in design .

Q. How to resolve contradictions in reported pharmacological data across studies?

  • Methodological Answer :
  • Control for regioisomers : Tautomeric mixtures (e.g., 2a/2a’ in indole-thio derivatives) can lead to inconsistent bioactivity; use HPLC or 2D NMR to isolate isomers .
  • Standardize assay protocols : Variability in cytotoxicity results (e.g., IC₅₀ discrepancies) often arises from differences in cell lines (HEK293 vs. HeLa) or incubation times. Cross-validate with orthogonal assays (e.g., caspase-3 activation for apoptosis) .
  • Replicate under identical conditions : For example, antimicrobial studies using Clinical and Laboratory Standards Institute (CLSI) guidelines improve reproducibility .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.